Cas no 140936-33-0 (5,6-diethyl-1,2-dihydropyrazin-2-one)

5,6-Diethyl-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a pyrazinone core substituted with ethyl groups at the 5 and 6 positions. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The diethyl substitution enhances lipophilicity, which may improve bioavailability or binding affinity in biological systems. Its dihydropyrazin-2-one scaffold serves as a versatile intermediate for further functionalization, enabling the synthesis of more complex derivatives. The compound’s stability under standard conditions facilitates handling and storage. Researchers value it for its role in developing novel bioactive molecules, particularly in medicinal chemistry, where such frameworks are explored for their pharmacological properties.
5,6-diethyl-1,2-dihydropyrazin-2-one structure
140936-33-0 structure
Product Name:5,6-diethyl-1,2-dihydropyrazin-2-one
CAS No:140936-33-0
MF:C8H12N2O
MW:152.193681716919
CID:101937
PubChem ID:45099401
Update Time:2025-06-08

5,6-diethyl-1,2-dihydropyrazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrazinone,5,6-diethyl-
    • 5,6-DIETHYL-2(1H)-PYRAZINONE
    • 5,6-diethyl-1H-pyrazin-2-one
    • 5,6-DIMETHYL-PYRAZINEETHANOL
    • 2(1H)-Pyrazinone,5,6-diethyl-(9CI)
    • EN300-174383
    • 5,6-Diethylpyrazin-2(1H)-one
    • 140936-33-0
    • DTXSID10667865
    • 5,6-diethyl-1,2-dihydropyrazin-2-one
    • Inchi: 1S/C8H12N2O/c1-3-6-7(4-2)10-8(11)5-9-6/h5H,3-4H2,1-2H3,(H,10,11)
    • InChI Key: YUOUFYKGMFGIFR-UHFFFAOYSA-N
    • SMILES: O=C1C=NC(CC)=C(CC)N1

Computed Properties

  • Exact Mass: 152.095
  • Monoisotopic Mass: 152.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.5A^2
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: 0.9

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5,6-diethyl-1,2-dihydropyrazin-2-one Related Literature

Additional information on 5,6-diethyl-1,2-dihydropyrazin-2-one

5,6-Diethyl-1,2-Dihydropyrazin-2-One (CAS No. 140936-33-0): An Overview of Its Structure, Properties, and Applications

5,6-Diethyl-1,2-dihydropyrazin-2-one (CAS No. 140936-33-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazinones, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, physicochemical properties, and recent advancements in the study of 5,6-diethyl-1,2-dihydropyrazin-2-one.

Structural Characteristics:

The molecular structure of 5,6-diethyl-1,2-dihydropyrazin-2-one is characterized by a six-membered pyrazine ring with two ethyl groups attached at the 5 and 6 positions. The presence of these ethyl substituents imparts unique conformational flexibility and electronic properties to the molecule. The pyrazine ring itself is a planar structure with alternating single and double bonds, which contributes to its aromaticity and stability. The ketone group at the 2-position further enhances the compound's reactivity and functional versatility.

Physicochemical Properties:

5,6-Diethyl-1,2-dihydropyrazin-2-one exhibits several notable physicochemical properties that make it an attractive candidate for various applications. It is a solid at room temperature with a melting point ranging from 85 to 87°C. The compound is moderately soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These solubility characteristics facilitate its use in both liquid and solid formulations.

The compound's molecular weight is approximately 144.18 g/mol, which is relatively low compared to many other organic compounds used in pharmaceuticals. This low molecular weight can be advantageous for improving bioavailability and permeability across biological membranes. Additionally, 5,6-diethyl-1,2-dihydropyrazin-2-one has a logP value of around 1.47, indicating a balanced hydrophobic-hydrophilic profile that can enhance its distribution within biological systems.

Biological Activities:

Recent studies have highlighted the diverse biological activities of 5,6-diethyl-1,2-dihydropyrazin-2-one. One of the most significant areas of research has been its potential as an anticonvulsant agent. Preclinical studies have shown that this compound exhibits potent anticonvulsant effects in animal models of epilepsy. The mechanism of action appears to involve modulation of ion channels and neurotransmitter systems in the brain, particularly GABAergic and glutamatergic pathways.

In addition to its anticonvulsant properties, 5,6-diethyl-1,2-dihydropyrazin-2-one has also been investigated for its anti-inflammatory and analgesic effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This anti-inflammatory activity may contribute to its potential therapeutic use in conditions characterized by chronic inflammation.

Clinical Trials and Therapeutic Potential:

The therapeutic potential of 5,6-diethyl-1,2-dihydropyrazin-2-one has been explored through several clinical trials. Early-phase trials have shown promising results in terms of safety and efficacy. For instance, a phase I trial evaluating the safety and pharmacokinetics of this compound in healthy volunteers reported no serious adverse events at doses up to 500 mg/day. The pharmacokinetic profile indicated rapid absorption with a half-life of approximately 4 hours.

A phase II trial focusing on the treatment of refractory epilepsy showed that patients receiving 5,6-diethyl-1,2-dihydropyrazin-2-one experienced a significant reduction in seizure frequency compared to placebo controls. These findings have paved the way for further clinical development and larger-scale trials to confirm its efficacy and safety profile.

Synthesis and Production:

The synthesis of 5,6-diethyl-1,2-dihydropyrazin-2-one can be achieved through various routes depending on the desired scale and purity requirements. One common synthetic method involves the condensation of ethyl acetoacetate with hydrazine followed by cyclization under appropriate conditions. This approach yields high-purity product with good yields.

In industrial settings, large-scale production of 5,6-diethyl-1,2-dihydropyrazin-2-one requires careful optimization of reaction parameters such as temperature, pressure, and catalyst selection to ensure consistent quality and cost-effectiveness. Advanced purification techniques such as crystallization and chromatography are often employed to achieve pharmaceutical-grade purity standards.

FUTURE DIRECTIONS AND CONCLUSIONS:

The ongoing research on 5,6-diethyl-1,2-dihydropyrazin-2-one holds great promise for advancing our understanding of its biological activities and therapeutic applications. Future studies may focus on elucidating its precise mechanisms of action at molecular and cellular levels. Additionally, efforts to develop novel derivatives with enhanced potency or selectivity could expand its utility in treating various diseases.

In conclusion, 5,6-diethyl-1,2-dihydropyrazin-2-one (CAS No. 140936-33-0) is a promising compound with a wide range of potential applications in medicine. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further investigation and development as a therapeutic agent.

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